

Technical Support Center: Stability Testing of Microencapsulated IR3535

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl butylacetylaminopropionate*

Cat. No.: B1671960

[Get Quote](#)

This guide provides in-depth technical support for researchers, scientists, and formulation professionals engaged in the stability testing of microencapsulated IR3535. It is designed to move beyond simple procedural lists, offering causal explanations for experimental choices and robust troubleshooting strategies to address common challenges. Our goal is to equip you with the expertise to design and execute self-validating stability studies, ensuring the development of safe, effective, and long-lasting insect repellent formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability of microencapsulated IR3535.

Q1: Why is microencapsulation used for IR3535, and how does it impact stability?

A1: IR3535 (**Ethyl butylacetylaminopropionate**) is a volatile, liquid insect repellent.^[1] Microencapsulation serves several critical purposes: it creates a physical barrier to reduce the evaporation rate, providing a sustained and controlled release of the active ingredient.^{[2][3]} This prolongs the duration of repellency.^[4] From a stability perspective, encapsulation protects the IR3535 core from environmental factors like oxidation, light, and interaction with other formulation components, which can cause degradation.^[5] However, the stability of the final product is then dependent not only on the IR3535 molecule itself but also on the physical and chemical integrity of the microcapsule shell.^{[6][7]}

Q2: What are the primary modes of degradation for IR3535 in a topical formulation?

A2: The two primary degradation pathways are chemical and physical.

- Chemical Instability: IR3535 is susceptible to hydrolysis, which can be accelerated by changes in the formulation's pH. A common issue observed during stability studies is a progressive drop in pH, leading to a significant loss of the active ingredient.[8][9] Oxidative degradation is another potential concern, though studies suggest it may be less prominent than hydrolysis.[10]
- Physical Instability: This relates to the microcapsule itself. Issues can include leakage of the IR3535 core through the capsule wall, rupture of the capsules due to mechanical stress, or aggregation of microcapsules, which can alter the product's texture and release profile.[2][7]

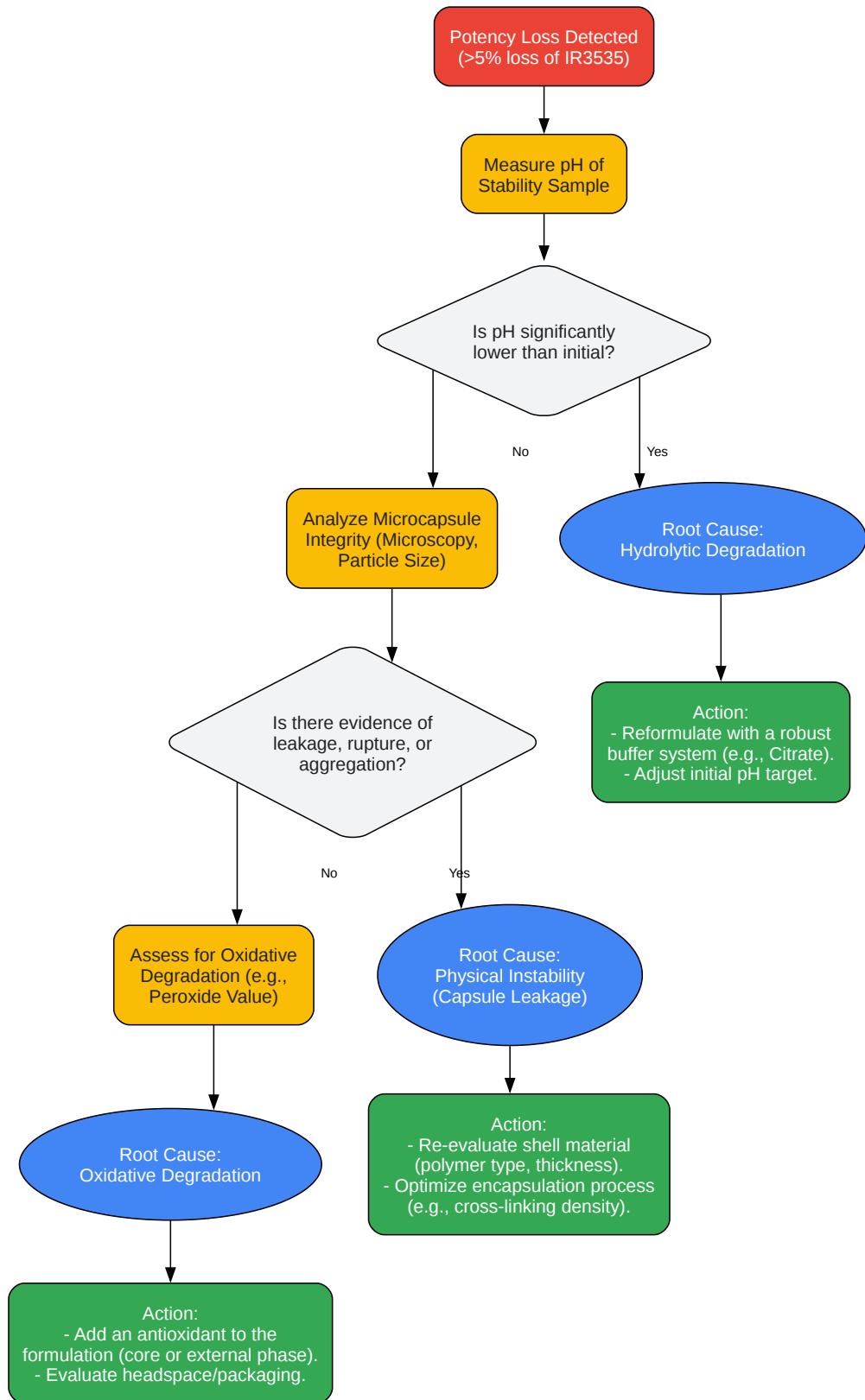
Q3: What are the standard storage conditions for real-time and accelerated stability testing of a microencapsulated IR3535 product?

A3: Stability testing conditions are guided by international standards, such as those from the ICH (International Council for Harmonisation).[11]

- Real-Time (Long-Term) Stability: This study is designed to assess the product's shelf life under normal storage conditions. Testing is typically conducted at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $60\% \pm 5\%$ relative humidity (RH) or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $65\% \pm 5\%$ RH.[12]
- Accelerated Stability: This study uses exaggerated storage conditions to speed up degradation and predict the shelf life more quickly.[13] A standard condition is $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $75\% \pm 5\%$ RH.[12] Data is typically collected for up to 6 months. A significant change, such as a greater than 5% loss of IR3535, under these conditions may indicate a need for intermediate testing (e.g., $30^{\circ}\text{C}/65\% \text{ RH}$).[13]

Q4: What key parameters must be monitored during a stability study?

A4: A comprehensive stability protocol should monitor a range of attributes to ensure the product remains safe and effective.


Parameter	Purpose	Typical Acceptance Criteria
Assay of IR3535	To quantify the amount of active ingredient remaining.	Typically 90-110% of the label claim (a loss >5% from the initial value is often a trigger for investigation).[8][13]
pH	To monitor for changes that could indicate and accelerate chemical degradation.	Usually within ± 0.5 units of the initial specification.
Physical Appearance	To check for changes in color, odor, phase separation, or texture.	No significant change from the initial observation.
Microcapsule Integrity	To assess leakage or rupture, often via microscopy or particle size analysis.	No significant change in morphology or particle size distribution.
Viscosity	To ensure the product's rheological properties remain consistent.	Within a specified range (e.g., $\pm 10\%$ of initial value).
Microbial Content	To ensure the product remains free from contamination.	Conforms to regulatory limits for topical products.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during stability testing.

Problem 1: Significant Loss of IR3535 Potency (<95% of initial assay) at an Accelerated Stability Timepoint

This is one of the most critical failures in a stability study. The logical flow for troubleshooting this issue is outlined below.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for IR3535 potency loss.

Potential Cause A: pH-Driven Hydrolytic Degradation

- Explanation: This is the most common cause of chemical instability for IR3535.[\[8\]](#) The ester functional group in the IR3535 molecule is susceptible to hydrolysis, a reaction catalyzed by acidic conditions. Interactions between formulation excipients can cause the pH to drift downwards over time, especially at elevated temperatures, accelerating the degradation of the active ingredient.
- Troubleshooting & Solution:
 - Confirm pH Drift: Use a calibrated pH meter to confirm that the pH of the aged sample has dropped significantly compared to its initial value (T=0).
 - Implement a Buffer System: The most effective solution is to incorporate a buffering agent into the formulation. A sodium citrate-citric acid buffer has been shown to successfully stabilize the pH and prevent IR3535 degradation.[\[8\]\[9\]](#) The target pH for the buffered formulation is often around 6.2.[\[9\]](#)
 - Evaluate Excipient Compatibility: Scrutinize all formulation ingredients for potential acidic impurities or interactions that could consume alkalinity over time.

Potential Cause B: Microcapsule Leakage or Rupture

- Explanation: If the microcapsule wall is not robust enough, IR3535 can slowly leak out into the external phase of the formulation over the course of the stability study.[\[6\]\[14\]](#) Once outside the protective core, it is more susceptible to degradation. This leakage can be due to improper polymer selection, insufficient wall thickness or cross-linking, or interactions between the shell material and other formulation ingredients.[\[15\]](#)
- Troubleshooting & Solution:
 - Microscopic Examination: Use light or scanning electron microscopy (SEM) to visually inspect the microcapsules from the aged sample. Look for changes in morphology, such as collapsed or fractured capsules.
 - Particle Size Analysis: A shift in particle size distribution, particularly the appearance of a smaller particle population, could indicate capsule fragmentation.

- Quantify Free IR3535: Develop a method to separate the microcapsules from the external phase (e.g., centrifugation). Analyze the IR3535 content in the supernatant to quantify the amount that has leaked from the capsules. An increase in free IR3535 over time is a direct indicator of leakage.
- Reformulate Microcapsules: If leakage is confirmed, the microencapsulation strategy must be revised. This may involve selecting a more resilient polymer for the shell, increasing the shell thickness, or optimizing the cross-linking density to reduce permeability.[\[6\]](#)

Problem 2: Changes in Physical Properties (e.g., Viscosity, Phase Separation, Color)

Potential Cause: Formulation Incompatibility or Microcapsule Aggregation

- Explanation: Changes in the bulk properties of the product often point to an incompatibility between the microcapsule surface and the external phase (the lotion or spray base). This can cause the microcapsules to clump together (aggregate), leading to increased viscosity or visible separation. Color changes may indicate degradation of an excipient or a reaction involving the IR3535 that has leaked from the capsules.
- Troubleshooting & Solution:
 - Zeta Potential Measurement: Measure the zeta potential of the microcapsules in the formulation. A value close to zero indicates low electrostatic repulsion, making aggregation more likely.
 - Evaluate Suspending Agents: The thickener or suspending agent in the formulation may not be adequate to keep the microcapsules evenly dispersed, especially under thermal stress. Experiment with different types or concentrations of rheology modifiers.
 - Surface Modification: Consider modifying the surface of the microcapsules during the encapsulation process to improve their compatibility with the continuous phase.
 - Excipient Review: For color or odor changes, conduct stability studies on the placebo formulation (without IR3535) to isolate whether the change is related to the base or the active ingredient.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for the essential analytical tests required for a stability study of microencapsulated IR3535.

Protocol 1: Quantification of IR3535 Content by HPLC

This protocol is a representative method based on published literature for the quantification of IR3535 in topical formulations.[16][17][18]

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of IR3535.

1. Instrumentation and Conditions:

- System: High-Performance Liquid Chromatography (HPLC) with UV Detector.
- Column: C18 reverse-phase column (e.g., Kinetex® C18, 5 µm, 4.6 mm x 150 mm).[16]
- Mobile Phase: 60:40 (v/v) Methanol and 0.1% Formic Acid in Water.[16]
- Flow Rate: 0.5 mL/min.[16]
- Detection Wavelength: 220 nm.[16]
- Injection Volume: 15 µL.[16]
- Column Temperature: 25°C (ambient).[16]

2. Reagent and Standard Preparation:

- Mobile Phase: Prepare the 0.1% formic acid solution by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare the mobile phase by mixing 600 mL of HPLC-grade methanol with 400 mL of the 0.1% formic acid solution. Degas before use.
- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of IR3535 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 200, 400 µg/mL) by serially diluting the stock standard solution with the mobile phase.

3. Sample Preparation (for a 20% IR3535 lotion):

- Objective: The goal is to dilute the sample so the final concentration falls within the linear range of the calibration curve.
- Step 1: Accurately weigh approximately 100 mg of the microencapsulated IR3535 lotion into a 50 mL volumetric flask.
- Step 2: Add approximately 30 mL of mobile phase. Sonicate for 15 minutes to break the microcapsules and fully dissolve the IR3535.
- Step 3: Allow the solution to cool to room temperature, then dilute to volume with the mobile phase. Mix thoroughly.
- Step 4: Perform a further 1:10 dilution by transferring 5 mL of this solution into another 50 mL volumetric flask and diluting to volume with the mobile phase.
- Step 5: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure no system contamination.
- Inject the calibration standards in order of increasing concentration.

- Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards.
- Generate a linear regression curve from the peak areas of the calibration standards (Area vs. Concentration). The correlation coefficient (r^2) should be ≥ 0.999 .[\[16\]](#)
- Use the regression equation to calculate the concentration of IR3535 in the sample solutions.
- Back-calculate to determine the percentage by weight (% w/w) of IR3535 in the original lotion sample, accounting for all dilutions.

Protocol 2: Determination of Encapsulation Efficiency

1. Principle: Encapsulation Efficiency (EE) is the percentage of the total IR3535 in the formulation that is successfully encapsulated within the microcapsules. It is determined by measuring the amount of "free" (unencapsulated) IR3535 and comparing it to the total amount of IR3535.

$$\text{EE (\%)} = [(\text{Total IR3535} - \text{Free IR3535}) / \text{Total IR3535}] \times 100$$

2. Procedure:

- Total IR3535 Content (T):
 - Analyze the formulation using the destructive HPLC method described in Protocol 1, where sonication is used to break all capsules. This gives you the total concentration of IR3535.
- Free IR3535 Content (F):
 - Accurately weigh a known amount of the formulation (e.g., 500 mg) into a centrifuge tube.
 - Add a known volume of a solvent in which IR3535 is soluble but which does not dissolve or damage the microcapsule shell (this may require pre-screening of solvents).
 - Gently vortex for 1-2 minutes to wash the free IR3535 from the surface of the capsules and dissolve it into the solvent. Avoid sonication or high-shear mixing.

- Centrifuge the sample at a speed sufficient to pellet the microcapsules (e.g., 10,000 rpm for 10 minutes).
- Carefully collect the supernatant, which contains the free IR3535.
- Analyze the supernatant using the HPLC method from Protocol 1 to determine the concentration of free IR3535.

- Calculation:
 - Use the results from the analysis of (T) and (F) to calculate the Encapsulation Efficiency using the formula above.

References

- Dooley, T., et al. (2022). Formulation Development of Sustained-Release Microencapsulated IR3535® with Long-Duration Mosquito Repellency. *Journal of Cosmetic Science*. Available at: [\[Link\]](#)
- Pinto, T. C. C., et al. (2017). Development of a simple hplc method using core-shell particles column for quantification of ir3535. *International Journal of Pharmacy and Pharmaceutical Sciences*. Available at: [\[Link\]](#)
- Bar-Zeev, M., et al. (2012). Environmentally Friendly Technology for Delivery of Insecticides and Repellents. *CABI Digital Library*. Available at: [\[Link\]](#)
- Dooley, T., et al. (2022). Formulation Development of Sustained-Release Microencapsulated IR3535 with Long-Duration Mosquito Repellency. *ResearchGate*. Available at: [\[Link\]](#)
- Vilar, J. D. B., et al. (2021). Development and validation of a HPLC method to quantify DEET and IR 3535 in insect repellents. *ResearchGate*. Available at: [\[Link\]](#)
- Sankaran, S., et al. (2021). Effect Of Insect Repellent Property Using Microencapsulation Technique. *ResearchGate*. Available at: [\[Link\]](#)
- Vilar, J. D. B., et al. (2018). Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. *RSC Publishing*. Available at: [\[Link\]](#)

- Lee, S. J., et al. (2015). Microencapsulation of Essential Oil for Insect Repellent in Food Packaging System. *Journal of Food Science*. Available at: [\[Link\]](#)
- Vilar, J. D. B., et al. (2018). Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. *RSC Publishing*. Available at: [\[Link\]](#)
- Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products. Available at: [\[Link\]](#)
- Kumar, S., et al. (2024). Scent And Defense: Dual function encapsulated oil, a combined novel approach for perfume and mosquito repellent. *Journal of Pharmaceutical Technology and Clinical Pharmacy*. Available at: [\[Link\]](#)
- Kyvelou, A., et al. (2024). Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review. *ACS Applied Materials & Interfaces*. Available at: [\[Link\]](#)
- Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [\[Link\]](#)
- Heo, J. H., et al. (2017). Repellent effect of microencapsulated essential oil in lotion formulation against mosquito bites. *PubMed*. Available at: [\[Link\]](#)
- Rebouças, L. M., et al. (2024). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine **ethyl butylacetylaminopropionate** in topical repellent formulations. *ResearchGate*. Available at: [\[Link\]](#)
- Wróblewska, A., et al. (2021). Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/**Ethyl Butylacetylaminopropionate** (PLLA/IR3535). *Polymers*. Available at: [\[Link\]](#)
- World Health Organization. (2006). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES **ETHYL BUTYLACETYLAMINOPROPIONATE IR3535®**. Available at: [\[Link\]](#)

- Silva, A. S., et al. (2021). Degradation of **ethyl butylacetylaminopropionate** (IR3535) during chlorination: Tentative identification and toxicity prediction of its disinfection by-products. ResearchGate. Available at: [\[Link\]](#)
- Iraqi National Board for Selection of Drugs. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [\[Link\]](#)
- Kyvelou, A., et al. (2024). Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review. ACS Publications. Available at: [\[Link\]](#)
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [\[Link\]](#)
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [\[Link\]](#)
- Aurora Scientific. (2020). Microcapsule Stability and Permeability; Evaluating Mechanical Properties to Improve an Essential Technology. Available at: [\[Link\]](#)
- Kyvelou, A., et al. (2024). Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review. ACS Applied Materials & Interfaces. Available at: [\[Link\]](#)
- U.S. Environmental Protection Agency. (2019). Science Review of Field Evaluation of Two Topically Applied Insect Repellent Products Containing IR3535 Against Mosquitoes in Florida. Available at: [\[Link\]](#)
- Thavara, U., et al. (2002). Laboratory and field evaluations of the insect repellent 3535 (**ethyl butylacetylaminopropionate**) and DEET against mosquito vectors in Thailand. ResearchGate. Available at: [\[Link\]](#)
- Kyvelou, A., et al. (2024). Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review. ACS Publications. Available at: [\[Link\]](#)
- Wróblewska, A., et al. (2021). Mosquito repellent thermal stability, permeability and air volatility. ResearchGate. Available at: [\[Link\]](#)

- Wikipedia. (n.d.). **Ethyl butylacetylaminopropionate**. Available at: [\[Link\]](#)
- Andersson, K. (2019). Sustained and triggered release by microencapsulation. Chalmers University of Technology. Available at: [\[Link\]](#)
- Delventhal, R., et al. (2020). Structure of IR3535 and its antifeedant effects. ResearchGate. Available at: [\[Link\]](#)
- European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Available at: [\[Link\]](#)
- Izadi, H., et al. (2021). Mosquito-repellent controlled-release formulations for fighting infectious diseases. *Malaria Journal*. Available at: [\[Link\]](#)
- Al-Adham, I. S. I., et al. (2022). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. *Pharmaceutics*. Available at: [\[Link\]](#)
- Singh, S., & Kumar, R. (2019). A Review of Regulatory Guidelines on Stability Studies. *The Journal of Phytopharmacology*. Available at: [\[Link\]](#)
- Berkland, C., et al. (2016). Uniform biodegradable microparticle systems for controlled release. *Advanced Drug Delivery Reviews*. Available at: [\[Link\]](#)
- Wróblewska, A., et al. (2021). Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/**Ethyl Butylacetylaminopropionate** (PLLA/IR3535). *MDPI*. Available at: [\[Link\]](#)
- ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. Available at: [\[Link\]](#)
- Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Available at: [\[Link\]](#)
- EMD Group. (n.d.). IR3535®. Knowde. Available at: [\[Link\]](#)
- Barnard, D. R. (2007). Prolonged Efficacy of IR3535 Repellents Against Mosquitoes and Blacklegged Ticks in North America. *Journal of Medical Entomology*. Available at: [\[Link\]](#)

- Thavara, U., et al. (2002). LABORATORY AND FIELD EVALUATIONS OF THE INSECT REPELLENT 3535 GTHYL BUTYLACETYLAMINOPROPIONATE) AND DEET AGAINST MOSQUITO VECTORS IN THAILAND. Biodiversity Heritage Library. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl butylacetylaminopropionate - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Repellent effect of microencapsulated essential oil in lotion formulation against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorascientific.com [aurorascientific.com]
- 8. tomdooley.org [tomdooley.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (l-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. certified-laboratories.com [certified-laboratories.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmascholars.com [pharmascholars.com]

- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Support Center: Stability Testing of Microencapsulated IR3535]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671960#stability-testing-of-microencapsulated-ir3535>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com